molecular formula C21H19NO7S B11593518 diethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate

diethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate

Cat. No.: B11593518
M. Wt: 429.4 g/mol
InChI Key: XSDBIXXUTBDJQT-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-2,4-thiophenedicarboxylate is a complex organic compound with a unique structure that includes an isochromenyl group, a thiophene ring, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-2,4-thiophenedicarboxylate typically involves multi-step organic reactions. One common method involves the reaction of 3-methyl-2,4-thiophenedicarboxylic acid with diethyl carbonate under basic conditions to form the diethyl ester. This intermediate is then reacted with 1-oxo-1H-isochromen-3-carbonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Diethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-2,4-thiophenedicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. The isochromenyl group can interact with enzymes or receptors, modulating their activity. The thiophene ring and ester functionalities may also play a role in its biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 3-methyl-2,4-thiophenedicarboxylate: Lacks the isochromenyl group but shares the thiophene and ester functionalities.

    1-oxo-1H-isochromen-3-carbonyl chloride: Contains the isochromenyl group but lacks the thiophene and ester functionalities.

Uniqueness

Diethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-2,4-thiophenedicarboxylate is unique due to its combination of an isochromenyl group, a thiophene ring, and ester functionalities, which confer specific chemical and biological properties not found in similar compounds .

Properties

Molecular Formula

C21H19NO7S

Molecular Weight

429.4 g/mol

IUPAC Name

diethyl 3-methyl-5-[(1-oxoisochromene-3-carbonyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C21H19NO7S/c1-4-27-20(25)15-11(3)16(21(26)28-5-2)30-18(15)22-17(23)14-10-12-8-6-7-9-13(12)19(24)29-14/h6-10H,4-5H2,1-3H3,(H,22,23)

InChI Key

XSDBIXXUTBDJQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC3=CC=CC=C3C(=O)O2

Origin of Product

United States

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